Futibatinib

Description

This compound is a Kinase Inhibitor. The mechanism of action of this compound is as a Fibroblast Growth Factor Receptor Inhibitor, and P-Glycoprotein Inhibitor, and Breast Cancer Resistance Protein Inhibitor.

This compound is a FGF receptor 2 kinase inhibitor that is used in the treatment of unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma. This compound is associated with transient and usually mild elevations in serum aminotransferase during therapy, but has not been convincingly linked to cases of clinically apparent liver injury.

This compound is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) with potential antineoplastic activity. This compound selectively and irreversibly binds to and inhibits FGFR, which may result in the inhibition of both the FGFR-mediated signal transduction pathway and tumor cell proliferation, and increased cell death in FGFR-overexpressing tumor cells. FGFR is a receptor tyrosine kinase essential to tumor cell proliferation, differentiation and survival and its expression is upregulated in many tumor cell types.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2022 and has 3 approved and 5 investigational indications.

irreversible FGFR 1-4 inhibito

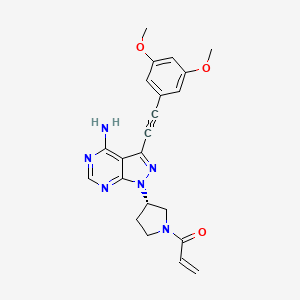

Structure

3D Structure

Propriétés

IUPAC Name |

1-[(3S)-3-[4-amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O3/c1-4-19(29)27-8-7-15(12-27)28-22-20(21(23)24-13-25-22)18(26-28)6-5-14-9-16(30-2)11-17(10-14)31-3/h4,9-11,13,15H,1,7-8,12H2,2-3H3,(H2,23,24,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIPNCCJPRMIAX-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)C4CCN(C4)C(=O)C=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)[C@H]4CCN(C4)C(=O)C=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448169-71-8 | |

| Record name | Futibatinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448169718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Futibatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FUTIBATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B93MGE4AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Futibatinib: A Technical Guide to its FGFR Inhibitor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Futibatinib (TAS-120) is a potent and irreversible small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) that has demonstrated significant anti-tumor activity in various preclinical and clinical settings.[1][2][3][4] Its mechanism of action, centered on the covalent modification of a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain, confers a distinct selectivity profile and a high barrier to the development of acquired resistance.[2][5] This technical guide provides an in-depth analysis of the FGFR inhibitor selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the workflows used for its characterization.

Quantitative Selectivity Profile of this compound

This compound exhibits high potency and selectivity for FGFR isoforms 1, 2, 3, and 4.[2][6] The inhibitory activity, as measured by half-maximal inhibitory concentration (IC50) in biochemical assays and growth inhibition (GI50) in cell-based assays, underscores its preferential targeting of the FGFR family over other kinases.

Biochemical Inhibitory Activity

In cell-free enzymatic assays, this compound demonstrates low nanomolar IC50 values against all four FGFR isoforms.[6] This potent inhibition is a direct consequence of its covalent binding mechanism.

| Kinase Target | IC50 (nmol/L) | Reference |

| FGFR1 | 1.8 ± 0.4 | [1] |

| FGFR2 | 1.4 ± 0.3 | [1] |

| FGFR3 | 1.6 ± 0.1 | [1] |

| FGFR4 | 3.7 ± 0.4 | [1] |

| Table 1: Biochemical IC50 values of this compound against FGFR isoforms. Data are presented as mean ± standard deviation from three independent experiments.[1] |

Kinome-Wide Selectivity

When profiled against a broad panel of human kinases, this compound displays a high degree of selectivity for the FGFR family. In a screening of 296 kinases, only a few non-FGFR kinases showed significant inhibition at a concentration of 100 nmol/L, which is approximately 50 times the IC50 for FGFR2/3.[1]

| Kinase Target | % Inhibition at 100 nmol/L |

| Mutant RET (S891A) | 85.7% |

| MAPKAPK2 | 54.3% |

| CK1α | 50.7% |

| Table 2: Off-target kinase inhibition by this compound at 100 nmol/L.[1] |

In a separate study using an active-site-directed competition binding assay against 387 wild-type kinases, this compound also demonstrated high selectivity. At a concentration of 100 nM, significant ligand-binding inhibition was observed for all four FGFR isoforms, while only two other kinases, Mitogen-activated protein kinase 12 (MAPK12) and the insulin receptor (INSR), showed greater than 50% inhibition.[7]

| Kinase Target | Ligand-Binding Inhibition at 100 nM |

| FGFR1 | 99.1% |

| FGFR2 | 97.0% |

| FGFR3 | 97.8% |

| FGFR4 | 94.8% |

| MAPK12 | 69% |

| INSR | 55% |

| Table 3: Kinome scan binding inhibition by this compound at 100 nM.[7] |

Cellular Antiproliferative Activity

This compound effectively inhibits the growth of cancer cell lines with various FGFR genomic aberrations, including amplifications, fusions, and mutations.[1] The GI50 values in these cell lines are typically in the low nanomolar range, correlating well with the biochemical inhibition of FGFR.[1]

| Cancer Type | Cell Line | FGFR Genomic Aberration | GI50 (nmol/L) |

| Gastric Cancer | SNU-16 | FGFR2 Amplification | 1.2 ± 0.2 |

| Breast Cancer | MDA-MB-134-VI | FGFR1/2 Amplification | 1.5 ± 0.4 |

| Lung Cancer | H1581 | FGFR1 Amplification | 4.3 ± 0.5 |

| Endometrial Cancer | AN3 CA | FGFR2 Point Mutation | 2.6 ± 0.3 |

| Bladder Cancer | RT-112 | FGFR3 Fusion | 8.1 ± 1.1 |

| Multiple Myeloma | OPM-2 | FGFR3 Translocation | 3.9 ± 0.5 |

| Table 4: Antiproliferative activity of this compound in cancer cell lines with FGFR aberrations. |

Experimental Protocols

The following sections detail the methodologies employed to determine the selectivity and potency of this compound.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified FGFR kinases.

Objective: To determine the IC50 value of this compound against recombinant FGFR1, FGFR2, FGFR3, and FGFR4.

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

-

This compound (TAS-120) dissolved in DMSO.

-

ATP (Adenosine triphosphate).

-

Suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1).

-

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT).[8]

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well plates.

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.[5][9]

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[8]

-

Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is typically done by adding a detection reagent that converts ADP to ATP, which then generates a luminescent signal via a luciferase reaction.[5][8][9]

-

The luminescence is measured using a plate reader.

-

The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (Cell-Based Assay)

This assay assesses the ability of this compound to inhibit the growth of cancer cells that are dependent on FGFR signaling.

Objective: To determine the GI50 value of this compound in cancer cell lines with known FGFR aberrations.

Materials:

-

Cancer cell lines with and without FGFR genomic aberrations.

-

Cell culture medium and supplements.

-

This compound (TAS-120) dissolved in DMSO.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

96-well plates.

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate the cells for a period of time, typically 3 days.[1]

-

Assess cell viability by adding a reagent that measures ATP content, which is an indicator of metabolically active cells.

-

Measure the luminescent or fluorescent signal using a plate reader.

-

The GI50 values are calculated by plotting the percentage of cell growth inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizing this compound's Mechanism and Evaluation

To further elucidate the context of this compound's activity, the following diagrams, generated using the DOT language, illustrate the FGFR signaling pathway and a typical experimental workflow for kinase inhibitor profiling.

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for kinase inhibitor selectivity profiling.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I, first-in-human study of this compound, a highly selective, irreversible FGFR1–4 inhibitor in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an Irreversible FGFR1–4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/FGFR Aberrations: A Phase I Dose-Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Discovery of this compound: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. promega.co.uk [promega.co.uk]

Futibatinib's Covalent Binding Mechanism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futibatinib (TAS-120) is a potent and selective, orally bioavailable, small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1] Its clinical efficacy, particularly in the treatment of previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements, is underpinned by its unique covalent binding mechanism.[1][2] This irreversible mode of action provides a durable and robust inhibition of FGFR signaling, offering a distinct advantage over reversible inhibitors, especially in the context of acquired resistance.[3][4] This technical guide provides an in-depth exploration of the core covalent binding mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

The Covalent Interaction: A Two-Step Mechanism

The interaction of this compound with the FGFR kinase domain is a two-step process, beginning with a reversible, non-covalent binding event, followed by an irreversible covalent bond formation.[5] This mechanism allows for high affinity and specificity, as the initial binding orients the reactive moiety of this compound in close proximity to its target residue within the ATP-binding pocket.

The key structural feature of this compound responsible for its covalent binding is the acrylamide "warhead".[5][6] This electrophilic group is designed to react with a specific, nucleophilic cysteine residue located in a highly flexible glycine-rich loop (P-loop) of the FGFR kinase domain.[6][7]

The covalent bond is formed through a Michael addition reaction, where the thiol group of the cysteine residue attacks the β-carbon of the acrylamide's α,β-unsaturated carbonyl system.[5] This results in the formation of a stable thioether linkage, permanently inactivating the FGFR kinase.

Key Amino Acid Residue

The primary target for this compound's covalent attachment is a conserved cysteine residue within the P-loop of the FGFR kinase domain. In FGFR2 , this residue is identified as Cysteine 492 (Cys492) .[8][9] Some literature also refers to this residue as Cys491.[6][10] The presence of this accessible cysteine is a key determinant of this compound's selective covalent inhibition. Mutations of this cysteine residue, such as C492F, have been observed as a rare mechanism of acquired resistance to this compound.[8]

Structural Basis of Binding and Selectivity

This compound's design incorporates several key features that contribute to its high affinity and selectivity for FGFRs. The core pyrazolopyrimidine structure mimics the ATP molecule, enabling it to fit into the ATP-binding site.[5] A dimethoxyphenyl ring extends into a hydrophobic pocket of the receptor, stabilized by van der Waals interactions and a hydrogen bond with Asp641.[5] The pyrazolopyrimidine core itself forms hydrogen bonds with the hinge region residues Glu562 and Ala564.[5] This precise positioning, facilitated by these non-covalent interactions, optimally presents the acrylamide warhead to the target cysteine residue for the subsequent covalent reaction.

Quantitative Analysis of this compound's Potency

The irreversible nature of this compound's binding translates to potent inhibition of all four FGFR isoforms. The following tables summarize key quantitative data on its inhibitory activity.

| FGFR Isoform | IC50 (nM) |

| FGFR1 | 1.8[6][9] |

| FGFR2 | 1.4[9] |

| FGFR3 | 1.6[6][9] |

| FGFR4 | 3.7[6][9] |

| Table 1: In vitro inhibitory activity of this compound against FGFR isoforms. |

This compound also demonstrates potent activity against various FGFR2 mutations that confer resistance to reversible FGFR inhibitors.

| FGFR2 Mutant | IC50 (nM) |

| Wild-type | 0.9 |

| V565I | 1-3 |

| N550H | 3.6 |

| E566G | 2.4 |

| Table 2: Inhibitory activity of this compound against wild-type and mutant FGFR2.[7] |

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway Inhibition

This compound's covalent inhibition of FGFRs blocks their phosphorylation and subsequent activation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and migration.[11][12]

Caption: FGFR Signaling Pathway and this compound Inhibition.

Experimental Workflow for Characterizing Covalent Binding

The confirmation of this compound's covalent binding mechanism involves a series of biochemical and biophysical assays.

Caption: Experimental Workflow for this compound Characterization.

Logical Relationship of the Covalent Binding Mechanism

The following diagram illustrates the logical steps involved in the covalent binding of this compound to FGFR.

Caption: Logical Steps of this compound's Covalent Binding.

Experimental Protocols

The following are representative, detailed methodologies for key experiments cited in the characterization of this compound's covalent binding. These protocols are illustrative and may require optimization based on specific laboratory conditions and reagents.

Intact Protein Mass Spectrometry to Confirm Covalent Adduct Formation

Objective: To determine if this compound forms a covalent bond with the FGFR kinase domain by measuring the mass increase of the protein after incubation with the inhibitor.

Methodology:

-

Protein Preparation:

-

Recombinant human FGFR2 kinase domain is expressed and purified.

-

The protein is buffer-exchanged into a mass spectrometry-compatible buffer (e.g., 20 mM ammonium bicarbonate, pH 8.0).

-

The final protein concentration is adjusted to 1-5 µM.

-

-

Incubation:

-

The FGFR2 kinase domain is incubated with a 5-10 fold molar excess of this compound (or DMSO as a vehicle control) for 1-2 hours at room temperature.

-

-

LC-MS Analysis:

-

The reaction mixture is injected onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

A C4 or C8 column is typically used for protein separation.

-

A gradient of acetonitrile in water with 0.1% formic acid is used to elute the protein.

-

The mass spectrometer is operated in positive ion mode to acquire the full mass spectrum of the intact protein.

-

-

Data Analysis:

-

The acquired mass spectra are deconvoluted to determine the molecular weight of the protein in both the this compound-treated and DMSO-treated samples.

-

A mass shift corresponding to the molecular weight of this compound (418.48 g/mol ) in the treated sample confirms covalent binding.

-

Peptide Mapping by LC-MS/MS to Identify the Covalent Binding Site

Objective: To identify the specific amino acid residue in the FGFR kinase domain that covalently binds to this compound.

Methodology:

-

Sample Preparation:

-

The FGFR2 kinase domain is incubated with this compound as described in the intact protein mass spectrometry protocol.

-

The protein is denatured (e.g., with 8 M urea) and reduced (e.g., with 10 mM DTT).

-

The cysteine residues are alkylated with a reagent such as iodoacetamide (this step is performed on a control sample without this compound to confirm the reactivity of the target cysteine).

-

The protein is digested overnight with a specific protease, such as trypsin or Glu-C.

-

-

LC-MS/MS Analysis:

-

The resulting peptide mixture is separated by reverse-phase LC using a C18 column.

-

The eluting peptides are analyzed by a tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or ion trap).

-

The mass spectrometer is operated in a data-dependent acquisition mode, where the most abundant peptide ions in each full scan are selected for fragmentation (MS/MS).

-

-

Data Analysis:

-

The MS/MS spectra are searched against the sequence of the FGFR2 kinase domain using a database search engine (e.g., Mascot, Sequest).

-

The search parameters are set to include a variable modification corresponding to the mass of this compound on cysteine residues.

-

The identification of a peptide with a mass shift equal to that of this compound and the localization of this modification to a specific cysteine residue (Cys492) in the MS/MS fragmentation pattern confirms the site of covalent attachment.

-

In Vitro Kinase Inhibition Assay (Time-Dependent Inhibition)

Objective: To determine the potency (IC50) and characterize the time-dependent nature of FGFR inhibition by this compound.

Methodology:

-

Reagents:

-

Recombinant human FGFR kinase.

-

ATP.

-

A suitable substrate (e.g., a synthetic peptide).

-

A detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a luminescence-based ATP detection reagent).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

-

Procedure:

-

A dilution series of this compound is prepared.

-

The FGFR kinase and this compound are pre-incubated for varying amounts of time (e.g., 0, 15, 30, 60, 120 minutes) at room temperature.

-

The kinase reaction is initiated by the addition of a mixture of ATP and the substrate. The final ATP concentration should be at or near its Km for the kinase.

-

The reaction is allowed to proceed for a fixed amount of time (e.g., 60 minutes) at 30°C.

-

The reaction is stopped, and the amount of product formed is quantified using the chosen detection method.

-

-

Data Analysis:

-

The percentage of inhibition for each this compound concentration at each pre-incubation time point is calculated relative to a DMSO control.

-

The data are plotted as percent inhibition versus log[this compound concentration], and the IC50 value for each pre-incubation time is determined by fitting the data to a four-parameter logistic equation.

-

A decrease in the IC50 value with increasing pre-incubation time is indicative of a time-dependent, irreversible inhibitor.

-

Conclusion

This compound's covalent binding mechanism is a cornerstone of its potent and durable anti-cancer activity. By forming an irreversible bond with a conserved cysteine in the ATP-binding pocket of FGFRs, it effectively shuts down the oncogenic signaling driven by FGFR aberrations. This technical guide has provided a detailed overview of this mechanism, supported by quantitative data, visual diagrams of the affected pathways and experimental workflows, and representative protocols for its characterization. A thorough understanding of this covalent interaction is crucial for the continued development and optimization of targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Is a Novel Irreversible FGFR 1-4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, an Irreversible FGFR1–4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/FGFR Aberrations: A Phase I Dose-Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of this compound: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Futibatinib's Core Downstream Signaling Pathways: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This in-depth technical guide details the mechanism of action and core downstream signaling pathways modulated by futibatinib, a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs). The information presented herein is intended to provide a comprehensive resource for professionals engaged in oncology research and the development of targeted cancer therapies.

Introduction to this compound

This compound is a novel, orally bioavailable small molecule that irreversibly binds to and inhibits FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene fusions, amplifications, or mutations, is a known driver of oncogenesis in various solid tumors.[3][4] this compound's unique covalent binding mechanism to a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain confers sustained target inhibition and allows it to overcome some mechanisms of resistance to reversible FGFR inhibitors.[1][2] this compound has received accelerated approval for the treatment of previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements.[3][5]

Mechanism of Action and Downstream Signaling Inhibition

Upon binding, this compound blocks the autophosphorylation of FGFRs, thereby inhibiting the initiation of a cascade of downstream signaling events crucial for cell proliferation, survival, and migration.[1][6] The primary signaling pathways attenuated by this compound include:

-

RAS-Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound treatment leads to a dose-dependent inhibition of ERK phosphorylation, a key downstream effector of the RAS-MAPK pathway.[1][7] This pathway is critical for regulating cell cycle progression and proliferation.

-

Phosphatidylinositol 3-Kinase (PI3K)-AKT Pathway: Inhibition of FGFR by this compound results in a significant reduction in AKT phosphorylation.[1][5] The PI3K-AKT pathway is a major regulator of cell survival and apoptosis.

-

Phospholipase Cγ (PLCγ) Pathway: As a downstream effector of FGFR, the activation of PLCγ is also inhibited by this compound, impacting intracellular calcium signaling and cell motility.

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: FGFR signaling can also activate the JAK/STAT pathway, and this compound's inhibition of FGFR phosphorylation consequently dampens this signaling axis involved in cell growth and differentiation.

The inhibition of these key downstream pathways ultimately leads to decreased cell viability and induction of apoptosis in cancer cells with aberrant FGFR signaling.[1]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against FGFR kinases and various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| FGFR1 | 1.8 |

| FGFR2 | 1.4 |

| FGFR3 | 1.6 |

| FGFR4 | 3.7 |

| Data compiled from Sootome et al., 2020.[1] |

Table 2: Antiproliferative Activity (GI50) of this compound in FGFR-Deregulated Cancer Cell Lines

| Cell Line | Cancer Type | FGFR Aberration | GI50 (µM) |

| SNU-16 | Gastric | FGFR2 Amplification | 0.0084 ± 0.0010 |

| OCUM-2MD3 | Gastric | FGFR2 Amplification | 0.0069 ± 0.0011 |

| MFM-223 | Breast | FGFR2 Amplification | 0.012 ± 0.001 |

| AN3 CA | Endometrial | FGFR2 Mutation (N549K) | 0.011 ± 0.002 |

| RT-112 | Bladder | FGFR3 Fusion | 0.009 ± 0.001 |

| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 0.004 ± 0.001 |

| H1581 | Lung | FGFR1 Amplification | 0.023 ± 0.002 |

| Data compiled from Sootome et al., 2020 and other preclinical studies.[1][8] |

Table 3: this compound Activity Against Drug-Resistant FGFR2 Mutants

| FGFR2 Mutant | IC50 (nM) for pFGFR2 Inhibition |

| Wild Type | 5.3 |

| N550K | 11.9 |

| V565L (Gatekeeper) | 50.6 |

| K660M | 3.4 |

| Data compiled from Sootome et al., 2020.[6] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified FGFR kinases.

Methodology:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.

-

The kinase reaction is initiated by incubating the kinase with a peptide substrate and ATP at a concentration similar to the Michaelis constant (Km) for each respective kinase.

-

This compound is added at various concentrations to determine its inhibitory effect.

-

The phosphorylation of the peptide substrate is quantified using an off-chip mobility shift assay (MSA) with a system like the LabChip3000.

-

IC50 values are calculated from the dose-response curves.

Cell Viability/Antiproliferation Assay

Objective: To determine the growth inhibitory (GI50) or half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Methodology:

-

Cancer cell lines with and without known FGFR aberrations are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound or vehicle control (e.g., DMSO) for a specified period (typically 72 hours).

-

Cell viability is assessed using a luminescent-based assay that measures ATP levels, such as the CellTiter-Glo® Luminescent Cell Viability Assay, or a colorimetric assay like the Sulforhodamine B (SRB) assay.[9][10]

-

The luminescent or colorimetric signal, which is proportional to the number of viable cells, is measured using a plate reader.

-

GI50/IC50 values are calculated by plotting the percentage of cell growth inhibition against the log of the drug concentration.

Western Blot Analysis of Downstream Signaling

Objective: To qualitatively and semi-quantitatively assess the effect of this compound on the phosphorylation status of key downstream signaling proteins.

Methodology:

-

FGFR-deregulated cancer cells are treated with various concentrations of this compound for a specified time (e.g., 1-6 hours).

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein concentration in the lysates is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated and total forms of FGFR, AKT, and ERK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of inhibition.

Mechanisms of Resistance

While this compound's irreversible binding provides an advantage, resistance can still emerge through two primary mechanisms:

-

On-target resistance: Acquired mutations in the FGFR2 kinase domain, particularly at the "gatekeeper" residue (V565) and the "molecular brake" residues (N550), can reduce the binding affinity of this compound.[6]

-

Off-target resistance: Activation of bypass signaling pathways, such as the MAPK pathway through mutations in KRAS or BRAF, can circumvent the effects of FGFR inhibition and promote cell survival and proliferation.

Conclusion

This compound is a potent, irreversible FGFR inhibitor that demonstrates significant antitumor activity in preclinical models and clinical settings, particularly in FGFR2-driven malignancies. Its mechanism of action involves the direct inhibition of FGFR phosphorylation, leading to the suppression of key downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways. This comprehensive guide provides researchers and drug development professionals with a detailed overview of this compound's molecular pharmacology, offering a foundation for further investigation and the development of novel therapeutic strategies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an Irreversible FGFR1–4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/FGFR Aberrations: A Phase I Dose-Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of this compound, an irreversible fibroblast growth factor receptor inhibitor, in FGFR-altered breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mouseion.jax.org [mouseion.jax.org]

- 10. worldwide.promega.com [worldwide.promega.com]

Futibatinib in Cholangiocarcinoma: A Technical Guide to a Covalent FGFR Inhibitor

Introduction

Cholangiocarcinoma (CCA) is an aggressive malignancy of the biliary tract with a historically poor prognosis.[1] The identification of oncogenic driver mutations has revolutionized the treatment landscape, moving towards personalized medicine. A significant subset of intrahepatic cholangiocarcinoma (iCCA), approximately 10-20%, is characterized by genomic alterations in the Fibroblast Growth Factor Receptor (FGFR) pathway, most commonly FGFR2 gene fusions or rearrangements.[1][2] These aberrations lead to constitutive activation of FGFR signaling, promoting tumor cell proliferation and survival.[3] Futibatinib (formerly TAS-120), a potent, selective, and irreversible inhibitor of FGFR1-4, has emerged as a key therapeutic agent for this molecularly defined patient population.[1][4] This guide provides a detailed technical overview of this compound's mechanism of action, clinical efficacy, safety profile, and the experimental protocols that have defined its role in treating FGFR2-altered cholangiocarcinoma.

Mechanism of Action: Irreversible FGFR Inhibition

The FGFR family consists of four transmembrane receptor tyrosine kinases (FGFR1-4) that, upon binding to fibroblast growth factors (FGFs), trigger dimerization, autophosphorylation, and activation of downstream signaling cascades crucial for cell proliferation, differentiation, and survival.[3][5] Key pathways activated by FGFR include the RAS-MAPK, PI3K-AKT/mTOR, and PLCγ pathways.[3][5] In cancers with FGFR gene fusions or rearrangements, the formation of a chimeric protein leads to ligand-independent dimerization and constitutive kinase activity, driving oncogenesis.[3]

This compound is a novel, orally administered small-molecule inhibitor that distinguishes itself from other FGFR inhibitors through its unique mechanism. It binds covalently and irreversibly to a conserved cysteine residue (C492 in FGFR2) located within the P-loop of the ATP-binding pocket of FGFR1, 2, 3, and 4.[6][7][8] This covalent bond permanently disables the receptor's kinase activity, leading to a sustained blockade of FGFR-mediated signal transduction, which in turn reduces tumor cell proliferation and induces cell death in malignancies harboring FGFR aberrations.[3][4] Its irreversible nature provides a durable pharmacodynamic effect and allows it to overcome certain resistance mutations that affect reversible ATP-competitive inhibitors.[9]

Clinical Efficacy: The FOENIX-CCA2 Trial

The pivotal evaluation of this compound in cholangiocarcinoma was the FOENIX-CCA2 trial (NCT02052778), a global, open-label, single-arm Phase II study.[10][11] The trial enrolled 103 patients with unresectable, locally advanced, or metastatic iCCA harboring FGFR2 gene fusions or other rearrangements who had progressed on at least one prior line of systemic therapy.[10][12] The results demonstrated significant and durable clinical benefit, leading to its accelerated approval by the U.S. FDA.[1]

Table 1: Efficacy Outcomes from the FOENIX-CCA2 Trial

| Endpoint | Result | 95% Confidence Interval (CI) |

|---|---|---|

| Objective Response Rate (ORR) | 42%[12] | 32% - 52%[12] |

| Complete Response (CR) | 1% (1 patient)[12] | - |

| Partial Response (PR) | 41% (42 patients) | - |

| Disease Control Rate (DCR) | 83%[12] | 74% - 89%[12] |

| Median Duration of Response (DOR) | 9.7 months[12] | 7.6 - 17.0 months[12] |

| Median Progression-Free Survival (PFS) | 9.0 months[12] | 6.9 - 13.1 months[12] |

| 12-month PFS Rate | 35.4%[10] | - |

| Median Overall Survival (OS) | 21.7 months[12] | 14.5 months - Not Reached[12] |

| 12-month OS Rate | 72%[12] | 62% - 80%[12] |

Data based on independent central review from the final analysis of the FOENIX-CCA2 study.[10][12]

The responses were consistent across various patient subgroups, including those who had received two or more prior lines of therapy.[11] Notably, this compound has also shown activity in patients who have developed resistance to prior ATP-competitive (reversible) FGFR inhibitors, suggesting it can overcome certain acquired resistance mechanisms.[8][13][14]

Experimental Protocols

The FOENIX-CCA2 study was designed to assess the efficacy and safety of this compound in a targeted patient population.

-

Study Type: Phase II, single-arm, open-label, multicenter international trial.[10][11]

-

Patient Population: Adults with unresectable, locally advanced or metastatic iCCA with documented FGFR2 gene fusions or other rearrangements.[11][15] Key inclusion criteria included disease progression after at least one prior systemic therapy (including a gemcitabine-platinum regimen) and an ECOG performance status of 0 or 1.[7][15] Patients with prior exposure to FGFR inhibitors were excluded.[11]

-

Intervention: this compound administered orally at a dose of 20 mg once daily in continuous 21-day cycles until disease progression or unacceptable toxicity.[1][15]

-

Primary Endpoint: Objective Response Rate (ORR) as assessed by an independent central review according to RECIST v1.1 criteria.[10][11]

-

Secondary Endpoints: Included Duration of Response (DOR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), safety, and patient-reported outcomes.[10][11]

Patient eligibility for the FOENIX-CCA2 trial required central confirmation of an FGFR2 fusion or rearrangement. Various nucleic acid-based methods are employed for this purpose in clinical practice and trials.

-

Next-Generation Sequencing (NGS): Comprehensive genomic profiling using DNA or RNA-based NGS panels is the standard method for detecting FGFR2 fusions and other rearrangements with high sensitivity and specificity.[16] This allows for the simultaneous assessment of multiple genomic alterations.

-

Fluorescence In Situ Hybridization (FISH): FISH can be used to detect gene rearrangements by identifying breaks in the FGFR2 gene locus.

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This method can detect specific, known fusion transcripts by converting RNA to cDNA and amplifying the target sequence. It is highly sensitive for known fusion partners but may miss novel or rare rearrangements.[16]

Safety and Tolerability Profile

This compound has a manageable safety profile, with adverse events (AEs) that are generally consistent with the FGFR inhibitor class. A pooled safety analysis of 469 patients from three clinical trials provided a comprehensive overview.[17][18]

Table 2: Common Treatment-Related Adverse Events (TRAEs) with this compound

| Adverse Event | Any Grade Frequency | Grade ≥3 Frequency |

|---|---|---|

| Hyperphosphatemia | 85%[10] | 30%[11] |

| Alopecia | 33%[10] | 0% |

| Dry Mouth | 30%[10] | <1% |

| Diarrhea | 28%[10] | <2% |

| Dry Skin | 27%[10] | <1% |

| Fatigue | 25%[10] | 6%[12] |

| Nail Disorders | 27%[17] | 1%[17] |

| Stomatitis | 19%[17] | 6%[12] |

| Palmar-Plantar Erythrodysesthesia | 13%[17] | 3%[17] |

| Hepatic AEs (e.g., increased AST/ALT) | 27%[17] | 11%[17] |

| Retinal Disorders (e.g., serous retinal detachment) | 8%[17] | 0%[17] |

Frequencies are derived from pooled analyses and the FOENIX-CCA2 trial.[10][11][12][17][18]

Hyperphosphatemia is an on-target effect of FGFR inhibition and was the most common TRAE.[10] Most AEs were low-grade and could be effectively managed with supportive care, dose interruptions, or dose reductions.[18][19] For instance, Grade ≥3 hyperphosphatemia resolved to a lower grade within a median of 7 days with management.[17] Treatment discontinuations due to TRAEs were infrequent (2-4%), and no treatment-related deaths were reported in the pivotal trial.[10][12]

Mechanisms of Resistance

Despite the durable responses, acquired resistance to FGFR inhibitors, including this compound, eventually develops. The primary mechanism of resistance is the emergence of secondary mutations within the FGFR2 kinase domain.[6][20]

-

Gatekeeper and Molecular Brake Mutations: For reversible, ATP-competitive inhibitors, the most common resistance mutations occur at the "gatekeeper" residue (e.g., V565F) or "molecular brake" residues (e.g., N550K/H).[20][21] These mutations either sterically hinder drug binding or lock the kinase in an active conformation.[9][21]

-

Overcoming Resistance: this compound's irreversible binding mechanism allows it to maintain activity against several of these mutations that confer resistance to reversible inhibitors.[9][13][21]

-

Resistance to this compound: Resistance to this compound can also occur, though the patterns differ. Mutations that disrupt the covalent binding site (C492) are a potential mechanism but have been observed rarely in clinical practice (1 of 42 patients in one analysis).[6][20] This rarity may be because mutations at this site can impair the kinase's intrinsic signaling activity, making them less likely to be selected for during tumor evolution.[6][20]

References

- 1. This compound: new targeted therapy in intrahepatic cholangiocarcinoma - Khoury - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]

- 2. FGFR inhibitors in cholangiocarcinoma: what’s now and what’s next? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. cancernetwork.com [cancernetwork.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound, an Irreversible FGFR1–4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/FGFR Aberrations: A Phase I Dose-Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. ascopubs.org [ascopubs.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. cancernetwork.com [cancernetwork.com]

- 13. TAS-120 Overcomes Resistance to ATP-Competitive FGFR Inhibitors in Patients with FGFR2 Fusion-Positive Intrahepatic Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. UCSD Cholangiocarcinoma Trial → this compound in Patients With Advanced Cholangiocarcinoma With FGFR2 Fusion or Rearrangement [clinicaltrials.ucsd.edu]

- 16. Targeting FGFR for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Safety Profile and Adverse Event Management for this compound, An Irreversible FGFR1-4 Inhibitor: Pooled Safety Analysis of 469 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Safety profiles of the new target therapies-pemigatinib, this compound, and ivosidenib-for the treatment of cholangiocarcinoma: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. dovepress.com [dovepress.com]

Futibatinib's Irreversible Inhibition Kinetics: A Technical Guide for Researchers

An In-depth Examination of the Covalent Binding Mechanism and Kinetic Profile of the Potent FGFR Inhibitor, Futibatinib (TAS-120), for Professionals in Drug Development and Cancer Research.

This compound (TAS-120) is a potent, orally bioavailable, and irreversible inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4.[1][2] Its unique covalent binding mechanism confers a distinct pharmacological profile, including a high degree of selectivity and durable target engagement, setting it apart from reversible ATP-competitive inhibitors.[2][3] This technical guide provides a comprehensive overview of the irreversible inhibitor kinetics of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for the assays used in its characterization.

Mechanism of Irreversible Inhibition

This compound's mechanism of action involves a two-step process characteristic of irreversible inhibitors. The first step is the reversible formation of a non-covalent complex between this compound and the ATP-binding pocket of the FGFR kinase domain. This is followed by the second, irreversible step, where a covalent bond is formed between the acrylamide moiety of this compound and a specific cysteine residue within the P-loop of the FGFR kinase domain.[3] Mass spectrometry analysis has identified this key residue as Cysteine 491 in FGFR2. This covalent bond formation leads to the permanent inactivation of the receptor, thereby blocking downstream signaling pathways crucial for cell proliferation, differentiation, and survival.[3]

The irreversible nature of this binding provides a prolonged duration of action that is not solely dependent on the plasma concentration of the drug.[3] This sustained target inhibition is a key advantage of this compound, potentially leading to improved efficacy and a reduced likelihood of acquired resistance compared to reversible inhibitors.[2]

Signaling Pathway Inhibition

By irreversibly binding to and inhibiting FGFRs, this compound effectively blocks the phosphorylation of the receptors and subsequently abrogates downstream signaling cascades. The primary pathways affected include the RAS-MAPK, PI3K-AKT, and PLCγ pathways. The inhibition of these pathways ultimately leads to decreased cell viability and proliferation in cancer cell lines with FGFR alterations.

Quantitative Analysis of this compound's Potency

The potency of this compound has been extensively characterized through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent inhibition of FGFR family members and various cancer cell lines harboring FGFR aberrations.

| Target Enzyme | IC50 (nM) |

| FGFR1 | 1.8 ± 0.4 |

| FGFR2 | 1.4 ± 0.3 |

| FGFR3 | 1.6 ± 0.1 |

| FGFR4 | 3.7 ± 0.4 |

| Data compiled from Cancer Research, 2020.[4] |

| Cell Line | Cancer Type | FGFR Aberration | GI50 (nM) |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | 7.9 ± 1.5 |

| AN3 CA | Endometrial Cancer | FGFR2 Mutation | 11.2 ± 2.1 |

| RT112/84 | Bladder Cancer | FGFR3 Fusion | 9.8 ± 1.3 |

| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 23.5 ± 3.5 |

| Data represents the concentration causing 50% growth inhibition and is compiled from various preclinical studies. |

While IC50 values are useful for determining the initial potency of an irreversible inhibitor, the kinetic constants Ki (inhibitor binding affinity) and kinact (rate of inactivation) provide a more complete picture of the two-step irreversible inhibition mechanism. The ratio kinact/Ki is considered the most accurate measure of the potency of an irreversible inhibitor. Although specific kinact and Ki values for this compound are not publicly available in the reviewed literature, the potent IC50 values and the confirmation of covalent binding strongly suggest a favorable kinetic profile.

Experimental Protocols

Biochemical FGFR Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant FGFR kinases.

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains

-

ATP

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the this compound dilutions.

-

Add the recombinant FGFR kinase to each well.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should be at or near the Km for each respective kinase.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

-

luminescence is measured using a plate reader.

-

The IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Cell-Based Proliferation Assay

This assay assesses the ability of this compound to inhibit the proliferation of cancer cells that are dependent on FGFR signaling.

Materials:

-

FGFR-dependent cancer cell lines (e.g., SNU-16, AN3 CA)

-

Appropriate cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well clear-bottom plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the existing medium from the cells and add the this compound dilutions.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the GI50 values by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a non-linear regression model.

LC-MS/MS Analysis of Covalent Binding

This method is used to confirm the covalent adduction of this compound to the FGFR kinase domain and to identify the specific amino acid residue involved.

Materials:

-

Recombinant FGFR2 kinase domain

-

This compound

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Protease (e.g., Trypsin/Lys-C mix)

-

LC-MS/MS system (e.g., a high-resolution Orbitrap mass spectrometer coupled with a nano-LC system)

Procedure:

-

Incubation: Incubate the recombinant FGFR2 kinase domain with an excess of this compound in the incubation buffer. A control sample with DMSO instead of this compound should also be prepared.

-

Denaturation, Reduction, and Alkylation: Denature the protein, reduce the disulfide bonds with DTT, and alkylate the cysteine residues with iodoacetamide.

-

Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The peptides are separated by reverse-phase chromatography and then introduced into the mass spectrometer.

-

Data Analysis: Analyze the MS/MS data to identify the peptides. Compare the spectra from the this compound-treated and control samples to identify a peptide with a mass shift corresponding to the molecular weight of this compound. The modified peptide is then sequenced to pinpoint the exact cysteine residue to which this compound is covalently bound.

References

- 1. This compound, an Irreversible FGFR1–4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/FGFR Aberrations: A Phase I Dose-Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

Futibatinib's Impact on FGFR Genetic Aberrations: A Technical Guide

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Genomic aberrations in FGFR genes—such as fusions, rearrangements, amplifications, and activating mutations—can lead to constitutive activation of this pathway, driving oncogenesis in a variety of solid tumors.[1][2][3][4] Consequently, the FGFR family has emerged as a significant therapeutic target in oncology.[5]

Futibatinib (trade name Lytgobi) is a next-generation, orally administered, potent, and highly selective small-molecule inhibitor of FGFR1, 2, 3, and 4.[3][4] Unlike many other ATP-competitive inhibitors that bind reversibly, this compound is distinguished by its irreversible covalent binding mechanism.[2][4] This guide provides an in-depth technical overview of this compound's mechanism of action, its efficacy against various FGFR genetic aberrations based on preclinical and clinical data, and the experimental methodologies used for its evaluation.

Mechanism of Action

This compound's unique mechanism involves forming a covalent bond with a conserved cysteine residue within the P-loop of the ATP-binding pocket in the FGFR kinase domain.[1][2][4][6] This irreversible binding ensures prolonged and sustained inhibition of FGFR autophosphorylation.[2] By blocking this initial activation step, this compound effectively halts the cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for tumor cell growth and survival.[1][2][4] This targeted action leads to decreased cell viability and potent, dose-dependent anti-tumor activity specifically in cancer cell lines and xenograft models characterized by FGFR genomic alterations.[1][4]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. asco.org [asco.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound in Intrahepatic Cholangiocarcinoma with FGFR2 Fusions or Rearrangements: Primary Results of FOENIX-CCA2 Presented at AACR 2021 | CCA News Online [ccanewsonline.com]

Methodological & Application

Application Notes and Protocols for Futibatinib in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Futibatinib (TAS-120) is a potent and irreversible inhibitor of fibroblast growth factor receptors 1, 2, 3, and 4 (FGFR1-4).[1][2][3] It has demonstrated significant anti-tumor activity in preclinical xenograft models and has received accelerated FDA approval for the treatment of patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements.[4][5] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in xenograft models to evaluate its in vivo efficacy.

Introduction

The fibroblast growth factor (FGF)/FGFR signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Aberrant FGFR signaling, driven by gene fusions, rearrangements, amplifications, or mutations, is a known oncogenic driver in various malignancies, including cholangiocarcinoma, breast cancer, gastric cancer, and bladder cancer.[1][2][4] this compound covalently binds to a conserved cysteine residue in the ATP-binding pocket of FGFR, leading to sustained inhibition of downstream signaling pathways.[6] This unique mechanism of action allows this compound to overcome acquired resistance to ATP-competitive FGFR inhibitors.[6] Xenograft models are indispensable tools for evaluating the anti-tumor activity of targeted therapies like this compound in a living organism, providing critical data on efficacy, pharmacodynamics, and potential biomarkers.

This compound Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the FGFR signaling cascade. Upon binding of FGF ligands, FGFRs dimerize and autophosphorylate, activating downstream pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which promote cell proliferation and survival. This compound irreversibly binds to the FGFR kinase domain, blocking its phosphorylation and subsequent downstream signaling.

Quantitative Data from Preclinical Xenograft Studies

The following tables summarize the in vivo efficacy of this compound across various cell line-derived and patient-derived xenograft (PDX) models.

Table 1: Efficacy of this compound in Cell Line-Derived Xenograft Models

| Cell Line | Cancer Type | FGFR Alteration | Animal Model | This compound Dose (mg/kg/day, oral) | Treatment Duration | Outcome |

| OCUM-2MD3 | Gastric Cancer | FGFR2 Amplification | Nude Mice | 0.15, 0.5, 1.5, 5 | 14 days | Dose-dependent tumor reduction[2] |

| KMS-11 | Multiple Myeloma | FGFR3 Fusion | Nude Mice | 5 | 27 days | Significant tumor regression[2] |

| MFM-223 | Breast Cancer | FGFR1/2 Amplification | Nude Mice | 12.5, 50 | 14 days | Robust growth inhibition[3] |

| AN3 CA | Endometrial Carcinoma | FGFR2 Mutation | Nude Mice | Not specified | Not specified | Significant anti-tumor efficacy[4] |

| SNU-16 | Gastric Carcinoma | FGFR2 Amplification | Nude Rats | Not specified | Not specified | Significant anti-tumor efficacy[4] |

Table 2: Efficacy of this compound in Patient-Derived Xenograft (PDX) Models

| PDX Model | Cancer Type | FGFR Alteration | Animal Model | This compound Dose (mg/kg/day, oral) | Treatment Duration | Outcome |

| PDX Model 1 | Breast Cancer | FGFR2 Amplification | Nude Mice | 15 | 28 days | Tumor stabilization[7] |

| PDX Model 2 | Breast Cancer | FGFR2 Y375C Mutation/Amplification | Nude Mice | 15 | >110 days | Prolonged tumor regression[7] |

Experimental Protocols

This section provides a detailed methodology for conducting a xenograft study to evaluate the efficacy of this compound.

Experimental Workflow

The overall workflow for a typical this compound xenograft study involves cell culture, animal preparation, tumor implantation, treatment administration, and data collection and analysis.

Cell Line Selection and Culture

-

Cell Lines: Select cancer cell lines with known FGFR alterations (e.g., FGFR2 fusion-positive cholangiocarcinoma, FGFR2-amplified gastric cancer).

-

Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2.

-

Mycoplasma Testing: Regularly test cell lines for mycoplasma contamination.

Animal Models

-

Species and Strain: Immunocompromised mice (e.g., BALB/c nude, NOD/SCID) are commonly used. For some studies, nude rats may be appropriate.[4]

-

Acclimation: Acclimate animals to the facility for at least one week before the start of the experiment.

-

Housing: House animals in a specific pathogen-free (SPF) environment with ad libitum access to food and water.

Tumor Implantation

-

Cell Preparation: Harvest cultured cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at the desired concentration.

-

Injection: Subcutaneously inject the cell suspension (typically 1 x 10^6 to 10 x 10^7 cells in 100-200 µL) into the flank of each mouse.

Tumor Growth Monitoring and Treatment Initiation

-

Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization: Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Treatment Groups:

-

Vehicle Control (e.g., appropriate buffer or suspension vehicle)

-

This compound (at various dose levels, e.g., 5, 15, 50 mg/kg)

-

Drug Preparation and Administration

-

Formulation: Prepare this compound for oral gavage in a suitable vehicle.

-

Administration: Administer this compound or vehicle orally once daily.[2][3]

Efficacy Evaluation and Endpoint

-

Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of treatment toxicity.

-

Endpoint Criteria: The study may be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment duration.

-

Data to Collect:

-

Tumor growth inhibition (TGI)

-

Tumor regression

-

Time to tumor doubling[7]

-

Pharmacodynamic Analysis

-

Tissue Collection: At the end of the study, euthanize the animals and collect tumor tissue.

-

Western Blot Analysis: Prepare protein lysates from the tumor tissue to analyze the phosphorylation status of FGFR and downstream signaling proteins (e.g., ERK, AKT) to confirm target engagement by this compound.[2]

-

Immunohistochemistry (IHC): Perform IHC on tumor sections to assess biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Conclusion

This compound has demonstrated robust anti-tumor activity in a variety of preclinical xenograft models harboring FGFR alterations. The protocols outlined in these application notes provide a framework for researchers to effectively design and execute in vivo studies to further investigate the therapeutic potential of this compound. Careful selection of cell lines, appropriate animal models, and rigorous data analysis are essential for obtaining reliable and translatable results.

References

- 1. This compound, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Discovery of this compound: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

Futibatinib Dosage for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Futibatinib (TAS-120) is a potent and selective, irreversible inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4.[1][2][3] It is under investigation for the treatment of various cancers harboring FGFR aberrations.[4][5] This document provides detailed application notes and protocols for the use of this compound in in vivo preclinical research, with a focus on appropriate dosage and administration. The information is compiled from peer-reviewed publications and publicly available data.

Mechanism of Action

This compound covalently binds to a conserved cysteine residue within the ATP binding pocket of the FGFR kinase domain.[2][6][7] This irreversible binding blocks FGFR phosphorylation and subsequent activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[2][6][8] The inhibition of these pathways ultimately leads to decreased cell viability and proliferation in cancer cells with FGFR alterations.[2][8]

FGFR Signaling Pathway Inhibition by this compound

References

- 1. Discovery of this compound: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound, an Irreversible FGFR1–4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/FGFR Aberrations: A Phase I Dose-Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. This compound | mechanism of action and synthesis | NROChemistry [nrochemistry.com]

- 8. This compound | C22H22N6O3 | CID 71621331 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Futibatinib Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of futibatinib (formerly TAS-120), a potent and irreversible inhibitor of fibroblast growth factor receptors (FGFR) 1-4, in various mouse models of cancer. The information is compiled from preclinical studies to guide researchers in designing and executing in vivo experiments to evaluate the efficacy and pharmacokinetics of this compound.

Overview of this compound in Preclinical Mouse Models

This compound has demonstrated significant antitumor activity in a range of xenograft mouse models harboring FGFR genomic aberrations, including gene fusions, amplifications, and mutations.[1][2][3][4] It is an orally bioavailable drug that has shown dose-dependent tumor growth inhibition and, in some cases, tumor regression.[1][2] Studies have explored both daily and intermittent dosing schedules, with daily administration being the most common.[2] this compound's mechanism of action involves the covalent modification of a conserved cysteine in the P-loop of the FGFR kinase domain, leading to sustained inhibition of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies involving this compound administration in mouse models.

Table 1: Efficacy of this compound Monotherapy in Xenograft Mouse Models

| Cancer Type | Mouse Model/Cell Line | FGFR Aberration | This compound Dose (mg/kg) | Administration Route & Schedule | Treatment Duration | Outcome | Reference |

| Gastric Cancer | OCUM-2MD3 | FGFR2 Amplification | 0.5, 1.5, 5 | Oral, Once Daily | 14 Days | Dose-dependent tumor reduction | [1][2] |

| Multiple Myeloma | KMS-11 | FGFR3 Fusion | 5 | Oral, Once Daily | 27 Days | Significant tumor regression | [1][2] |

| Breast Cancer | MFM-223 | FGFR1/2 Amplification | 12.5, 50 | Oral, Once Daily | 14 Days | Robust growth inhibition | [1] |

| Endometrial Carcinoma | AN3 CA | FGFR2 Mutation | Not specified | Oral | Not specified | Significant antitumor efficacy | [5] |

| Rhabdomyosarcoma | RMS559, RH4, SCMC | FGFR4 Overexpression/Mutation | 5, 15, 25 | Oral, Once Daily | 3 Weeks | Ineffective as monotherapy | [6][7] |

| Breast Cancer (PDX) | BCX.066 | FGFR2 Amplification | 15 | Oral, Once Daily | 28 Days | Tumor stabilization | [8] |

| Breast Cancer (PDX) | PDX.007 | FGFR2 Y375C Mutation/Amplification | 15 | Oral, Once Daily | >110 Days | Prolonged tumor regression | [8] |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Mouse Model | This compound Dose (mg/kg) | Route of Administration | Half-life (t½) | Key Findings | Reference |

| SCMC xenograft-bearing mice | 25 | Oral | ~4 hours | Plasma concentration determined by LC-MS/MS. | [6] |

Table 3: Efficacy of this compound in Combination Therapy

| Cancer Type | Mouse Model/Cell Line | Combination Agent | This compound Dose (mg/kg) | Outcome | Reference |

| Gastric Cancer | SNU-16 | S-1, Paclitaxel, Cisplatin | Not specified | Significant reduction in relative tumor volume vs. monotherapy | [9] |

| Rhabdomyosarcoma | RMS559 | Vincristine | Not specified | Small but significant delay in tumor progression compared to vincristine alone | [6] |

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of this compound in mouse models, synthesized from published studies.

Xenograft Tumor Model Establishment

Objective: To establish subcutaneous tumors in mice for efficacy studies.

Materials:

-

Cancer cell lines with known FGFR aberrations (e.g., OCUM-2MD3, KMS-11, MFM-223)

-

Immunocompromised mice (e.g., BALB/c nude, NOD/SCID, or NSG mice), typically 6-8 weeks old[6]

-

Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium (e.g., RPMI-1640)

-

Matrigel (optional, can improve tumor take rate)

-

Syringes and needles (e.g., 27-gauge)

-

Calipers for tumor measurement

Protocol:

-

Culture the selected cancer cell line under standard conditions.

-

Harvest cells during the logarithmic growth phase and assess viability (e.g., using trypan blue exclusion).

-

Resuspend the cells in sterile PBS or culture medium at the desired concentration (e.g., 5 x 10^6 cells per 100 µL). For some cell lines, mixing the cell suspension 1:1 with Matrigel may be beneficial.

-

Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.

-

Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm³).[6]

-

Randomize mice into treatment and control groups.

This compound Formulation and Administration

Objective: To prepare and administer this compound to tumor-bearing mice.

Materials:

-

This compound powder

-

Vehicle for solubilization (the specific vehicle is often proprietary to the pharmaceutical developer; researchers may need to test suitable vehicles such as 0.5% methylcellulose or a solution of DMSO, PEG300, and Tween 80 in water)

-

Oral gavage needles

-

Syringes

Protocol:

-

Prepare the vehicle solution.

-

Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.

-

Prepare a stock solution of this compound in the chosen vehicle. The formulation should be prepared fresh daily or as stability allows.

-

Administer the this compound solution or vehicle control to the mice via oral gavage. The volume is typically 100-200 µL, depending on the mouse's weight.

-

Follow the predetermined dosing schedule (e.g., once daily for 14 days).[1]

Efficacy Evaluation

Objective: To assess the antitumor effect of this compound.

Materials:

-

Calipers

-

Analytical balance

Protocol:

-

Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment toxicity.[1]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

-

Plot mean tumor volume and body weight over time for each group.

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in mice.

Materials:

-

Tumor-bearing mice

-

This compound

-

Blood collection supplies (e.g., heparinized collection tubes, cardiac puncture needles)

-

Centrifuge

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) equipment

Protocol:

-

Administer a single oral dose of this compound (e.g., 25 mg/kg) to a cohort of tumor-bearing mice.[6]

-

At predetermined time points (e.g., 0, 0.5, 1, 2, 4 hours post-dose), collect blood samples from a subset of mice (typically 3 mice per time point) via cardiac puncture.[6]

-

Process the blood to separate plasma by centrifugation (e.g., 1000 x g for 10 minutes at 4°C).[6]

-

Snap-freeze the plasma samples in liquid nitrogen and store them at -80°C until analysis.[6]

-

Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[6]

-

Calculate pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism and its evaluation in mouse models.

Caption: this compound mechanism of action in FGFR-driven cancers.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound Is a Novel Irreversible FGFR 1-4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of this compound: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical Evaluation of the FGFR-Family Inhibitor this compound for Pediatric Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mouseion.jax.org [mouseion.jax.org]

- 9. aacrjournals.org [aacrjournals.org]

Futibatinib: A Powerful Tool for Interrogating FGFR Signaling

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Futibatinib (TAS-120) is a potent, selective, and irreversible small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2][3][4] Its unique covalent binding mechanism to a conserved cysteine residue in the ATP-binding pocket of the FGFR kinase domain results in sustained inhibition of FGFR signaling.[2][5] This property, combined with its high selectivity, makes this compound an invaluable tool for studying the intricacies of FGFR signaling pathways in both normal physiology and pathological conditions, particularly in cancer biology.[1][4] Dysregulation of the FGF/FGFR signaling axis, through mechanisms such as gene amplification, fusions, rearrangements, and activating mutations, is a known driver in a variety of malignancies.[1][2] this compound's ability to potently and selectively block this signaling cascade allows researchers to dissect the downstream consequences of FGFR inhibition, identify biomarkers of response and resistance, and explore potential therapeutic combinations.